molecular formula C10H15ClO3 B15256432 Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B15256432
M. Wt: 218.68 g/mol
InChI Key: MNILIKVOUXKIND-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-methyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro[25]octane ring system, which is a bicyclic structure where two rings share a single atom The compound also contains a chloro group, a methyl group, and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Ring System: The spirocyclic ring system can be formed through a cyclization reaction. For example, a suitable precursor such as a diol or a halohydrin can undergo intramolecular cyclization in the presence of a strong base to form the spiro[2.5]octane ring system.

    Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction. This can be achieved by treating the spirocyclic intermediate with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Esterification: The carboxylate ester functional group can be introduced through an esterification reaction. This involves reacting the spirocyclic intermediate with a suitable alcohol, such as methanol, in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and amines.

    Reduction Reactions: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, amines; typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as diethyl ether or tetrahydrofuran.

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in aqueous or mixed solvent systems.

Major Products

    Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving spirocyclic compounds. Its structure can serve as a model for understanding the behavior of similar compounds in biological systems.

    Medicine: It has potential applications in drug discovery and development. Its unique structure may impart specific biological activities, making it a candidate for further investigation as a pharmaceutical agent.

    Industry: It can be used in the development of new materials with specific properties. Its spirocyclic structure may contribute to the stability and performance of these materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloro group and the ester functional group may facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The spirocyclic structure may also influence the compound’s conformational flexibility and stability, affecting its overall activity.

Comparison with Similar Compounds

Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate: This compound has a methoxy group instead of a methyl group, which may affect its reactivity and biological activity.

    Methyl 2-chloro-4-isopropyl-7-methyl-1-oxaspiro[2.5]octane-2-carboxylate: This compound has an additional isopropyl group, which may influence its steric properties and interactions with molecular targets.

    Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate: This compound has a propyl group instead of a methyl group, which may affect its hydrophobicity and overall chemical behavior.

The uniqueness of Methyl 2-chloro-4-methyl-1-oxaspiro[2

Properties

Molecular Formula

C10H15ClO3

Molecular Weight

218.68 g/mol

IUPAC Name

methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H15ClO3/c1-7-5-3-4-6-9(7)10(11,14-9)8(12)13-2/h7H,3-6H2,1-2H3

InChI Key

MNILIKVOUXKIND-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12C(O2)(C(=O)OC)Cl

Origin of Product

United States

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